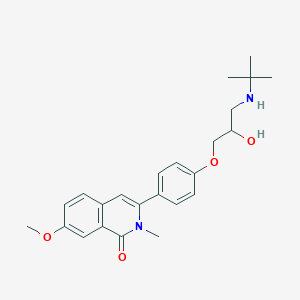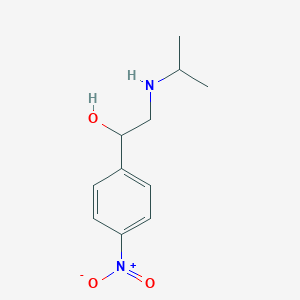![molecular formula C13H14N2 B107720 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole CAS No. 1021949-47-2](/img/structure/B107720.png)
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
Vue d'ensemble
Description
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole is an organic compound that is part of the imidazole family of compounds. It is a white solid that is soluble in organic solvents, such as ethanol and acetone. It is a heterocyclic aromatic compound, which means it contains both carbon and nitrogen atoms in its ring structure. It is also a versatile and structurally interesting molecule, as it can be used as a building block for the synthesis of other compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- An efficient synthesis method for derivatives of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole has been developed, demonstrating the compound's synthesis feasibility and potential applications in chemical research (Kudzma & Turnbull, 1991).
- A novel synthesis approach for an enantiomer of this compound, highlighting its potential for specific applications in chiral chemistry, has been reported (Cordi, Persigand, & Lecouvé, 1996).
Physicochemical Properties and Analysis
- Detailed physicochemical characterization and decomposition kinetics of derivatives of this compound have been conducted to understand its properties at a molecular level, aiding in the development of novel formulations (Pansuriya, Maguire, & Friedrich, 2016).
Luminescence Sensing and Materials Science
- Research has explored the use of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing, indicating potential applications in chemical sensing technologies (Shi, Zhong, Guo, & Li, 2015).
Biomedical Nanotechnology
- The interaction of imidazole derivatives with nanostructured materials has been studied, highlighting the relevance of such compounds in biomedical nanotechnologies (Jayabharathi, Sundharesan, Prabhakaran, & Karunakaran, 2015).
Safety and Hazards
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole is classified as having acute toxicity (Category 3, Oral), eye irritation (Category 2), and reproductive toxicity (Category 2 and additional category for effects on or via lactation) . It is toxic if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children . Safety measures include avoiding contact during pregnancy and while nursing, not breathing dust/fume/gas/mist/vapours/spray, and washing thoroughly after handling .
Mécanisme D'action
Target of Action
It is categorized under adrenergic receptors , suggesting that it may interact with these receptors. Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, but also many medications.
Propriétés
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOFSWIMUJKAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445693 | |
| Record name | 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021949-47-2 | |
| Record name | 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole a promising functional monomer for creating Diazepam-specific MIPs?
A1: The selection of an appropriate functional monomer is crucial for the performance of MIPs. Research suggests that this compound exhibits a strong binding affinity for Diazepam, surpassing other tested monomers including acidic (p-vinylbenzoic acid) and neutral (ethylstyrene) options. [] Specifically, computational analysis revealed a binding affinity of -3.8 kcal/mol between this compound and Diazepam. [] This strong interaction is likely attributed to the complementary chemical structures and functionalities of the monomer and the Diazepam template. This makes this compound a promising candidate for developing highly selective and sensitive MIPs for Diazepam extraction and analysis.
Q2: What is the significance of binding affinity in the context of MIP development?
A2: Binding affinity is a measure of the strength of interaction between two molecules. In the case of MIPs, a higher binding affinity between the functional monomer and the template molecule (Diazepam in this instance) generally translates to a more selective and sensitive MIP. [] A strong binding affinity ensures efficient template recognition and capture during the imprinting process, leading to the creation of specific binding cavities within the polymer matrix. These cavities are then able to selectively rebind the target molecule (Diazepam) from complex matrices during analytical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






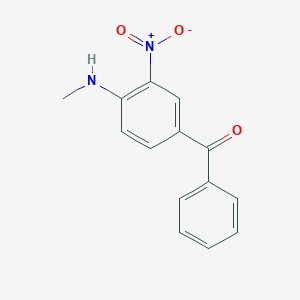



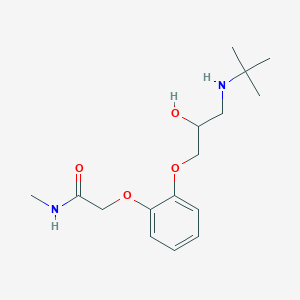

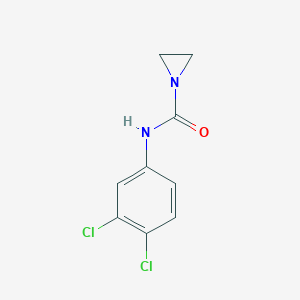
![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)
